molecular formula C12H12N2O2 B13960817 N-methoxy-N-methylquinoline-2-carboxamide CAS No. 89047-41-6

N-methoxy-N-methylquinoline-2-carboxamide

Cat. No.: B13960817
CAS No.: 89047-41-6
M. Wt: 216.24 g/mol
InChI Key: AWUFWOJPLFJOTJ-UHFFFAOYSA-N
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Description

N-methoxy-N-methylquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H12N2O2, features a quinoline core substituted with a methoxy group and a methyl group at the nitrogen atom of the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylquinoline-2-carboxamide typically involves the amidation of quinoline-2-carboxylic acid with N-methoxy-N-methylamine. One common method includes the use of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors. The use of green chemistry principles, such as employing aqueous ethanol as a solvent and proline as a ligand, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-2-carboxamide derivative with a hydroxyl group.

    Reduction: The carboxamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoline-2-carboxamide derivatives with hydroxyl groups.

    Reduction: Quinoline-2-carboxamide derivatives with amine groups.

    Substitution: Quinoline-2-carboxamide derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

N-methoxy-N-methylquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamide: Lacks the methoxy and methyl groups, making it less lipophilic.

    N-methylquinoline-2-carboxamide: Lacks the methoxy group, affecting its reactivity and biological activity.

    N-methoxyquinoline-2-carboxamide: Lacks the methyl group, influencing its solubility and interaction with biological targets.

Uniqueness

N-methoxy-N-methylquinoline-2-carboxamide is unique due to the presence of both methoxy and methyl groups, which enhance its lipophilicity and ability to interact with various biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

N-methoxy-N-methylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUFWOJPLFJOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC2=CC=CC=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516804
Record name N-Methoxy-N-methylquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89047-41-6
Record name N-Methoxy-N-methylquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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